![molecular formula C9H19N3O B1477005 2-(Ethoxymethyl)piperidine-1-carboximidamide CAS No. 1995663-08-5](/img/structure/B1477005.png)
2-(Ethoxymethyl)piperidine-1-carboximidamide
Overview
Description
Molecular Structure Analysis
The structural parameters of the piperidine ring in 2-(Ethoxymethyl)piperidine-1-carboximidamide agree very well with the data obtained from the X-ray analysis of the urea bis(piperidin-1-yl)methanone . In both crystal structures, the piperidine rings adopt a chair conformation .Scientific Research Applications
Comprehensive Analysis of 2-(Ethoxymethyl)piperidine-1-carboximidamide Applications:
Anticancer Activity
Piperidine derivatives, including 2-(Ethoxymethyl)piperidine-1-carboximidamide, have shown potential in anticancer research. They can induce several biological processes such as reactive oxygen species (ROS) release, activation of mitochondrial cytochrome C, and modulation of proteins involved in apoptosis like Bax and Bcl-2 .
Synthesis of Complex Molecules
These compounds serve as key intermediates in the synthesis of more complex molecules. They are involved in intra- and intermolecular reactions leading to various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Mechanism of Action
Target of Action
The primary targets of 2-(Ethoxymethyl)piperidine-1-carboximidamide are EGFR (Epidermal Growth Factor Receptor) , BRAF (B-Raf Proto-Oncogene) , and CDK2 (Cyclin-Dependent Kinase 2) . These proteins play crucial roles in cell proliferation and survival, making them important targets for cancer therapy .
Mode of Action
2-(Ethoxymethyl)piperidine-1-carboximidamide interacts with its targets by inhibiting their activity. It has been shown to inhibit EGFR with IC50 values ranging from 96 to 127nM . Additionally, it has potent inhibitory activity against BRAFV600E, a mutated form of BRAF, with IC50 values of 49 and 40nM . It also demonstrates potent anti-CDK2 action with an IC50 value of 12nM .
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 by 2-(Ethoxymethyl)piperidine-1-carboximidamide affects multiple biochemical pathways involved in cell proliferation and survival . By inhibiting these proteins, the compound disrupts the signaling pathways they are involved in, leading to reduced cell proliferation and increased cell death .
Result of Action
The result of the action of 2-(Ethoxymethyl)piperidine-1-carboximidamide is a reduction in cell proliferation and an increase in cell death . This is due to the compound’s inhibitory effects on EGFR, BRAF, and CDK2, which disrupt the signaling pathways these proteins are involved in .
properties
IUPAC Name |
2-(ethoxymethyl)piperidine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-2-13-7-8-5-3-4-6-12(8)9(10)11/h8H,2-7H2,1H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKZTKWOQMATSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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